molecular formula C₁₅H₁₄FNO₃ B1662720 Ibafloxacine CAS No. 91618-36-9

Ibafloxacine

Cat. No. B1662720
CAS RN: 91618-36-9
M. Wt: 275.27 g/mol
InChI Key: DXKRGNXUIRKXNR-UHFFFAOYSA-N
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Description

Ibafloxacine is a fluoroquinolone antibiotic . It is formally approved for use in the European Union for veterinary medicine . It is a broad-spectrum antibiotic with bactericidal action against Gram-positive and Gram-negative bacteria .


Molecular Structure Analysis

Ibafloxacine’s molecular structure is characterized by a β-lactam ring found within the central structure of the drug molecule . The β-lactam structure is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme, also known as a penicillin-binding protein (PBP) .

Scientific Research Applications

Veterinary Medicine

Ibafloxacin: is widely used in veterinary medicine, particularly for treating bacterial infections in dogs and cats. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic for managing respiratory, urinary, and skin infections in animals . Its efficacy and safety profile have been well-documented, leading to its approval for use in various animal species.

Pharmacokinetic Studies

Research on the pharmacokinetics of Ibafloxacin involves studying its absorption, distribution, metabolism, and excretion in different animal models. These studies help in understanding the drug’s behavior in the body, optimizing dosing regimens, and ensuring effective therapeutic levels are achieved without causing toxicity . For instance, pharmacokinetic studies in rabbits have provided insights into the drug’s plasma concentration over time, aiding in the development of appropriate dosing schedules.

Analytical Chemistry

Ibafloxacin is also a subject of analytical chemistry research, where methods are developed to accurately measure its concentration in biological samples. High-performance liquid chromatography (HPLC) with fluorescence detection is one such method used to determine Ibafloxacin levels in plasma . These analytical techniques are crucial for monitoring drug levels in pharmacokinetic studies and ensuring quality control in pharmaceutical formulations.

Mechanism of Action

Ibafloxacin, also known as Ibafloxacine, is a synthetic antimicrobial substance of the fluoroquinolone class . It is a broad-spectrum antibiotic with bactericidal action against both Gram-positive and Gram-negative bacteria .

Target of Action

Ibafloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining superhelical twists in bacterial DNA molecules during replication or transcription .

Mode of Action

Ibafloxacin inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . It has a higher affinity for bacterial DNA gyrase than for mammalian . This selective inhibition disrupts the normal cell division process, leading to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by Ibafloxacin primarily involve DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, Ibafloxacin prevents the excessive supercoiling of DNA during these processes . This disruption in the normal functioning of these enzymes inhibits normal cell division, leading to the bactericidal action of Ibafloxacin .

Pharmacokinetics

The pharmacokinetics of Ibafloxacin in animals have been studied

Result of Action

The result of Ibafloxacin’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and transcription, Ibafloxacin disrupts normal bacterial cell division . This leads to the eradication of bacterial infections in the treated animal .

Action Environment

The action of Ibafloxacin can be influenced by various environmental factors. It’s important to note that the effectiveness of any antibiotic can be influenced by factors such as the presence of other medications, the health status of the animal, and the specific characteristics of the bacterial infection .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ibafloxacine . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKRGNXUIRKXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057853
Record name Ibafloxacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibafloxacin

CAS RN

91618-36-9
Record name Ibafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91618-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibafloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibafloxacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9.3 g of 6-fluoro-5-methyl-1,2,3,4-tetrahydroquinaldine and 17 ml of diethyl ethoxymethylenemalonate was heated at 150°-160° C. for 3.5 hours, and then cooled to 100° C. To this solution was added 56 g of polyphosphoric acid, and the mixture was stirred for one hour while heating on a steam bath. The mixture was then cooled to room temperature and allowed to stand for about 72 hours. To this mixture, containing ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate, was added 250 ml of 20% aqueous sodium hydroxide to make the solution basic. The solution was then heated at its reflux temperature for 2 hours, cooled, and acidified with concentrated hydrochloric acid. The solid was separated by filtration and recrystallized from aqueous N,N-dimethylformamide. Washing with ethanol followed by drying provided 6,7-dihydro-5,8-dimethyl-9- fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid as an off-white solid, m.p. 269-272° C. Analysis: Calculated for C15H14FNO3: %C, 65.4; %H, 5.1; %N, 5.1; Found: %C, 65.0; %H, 5.0; %N, 5.0.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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